molecular formula C11H15Cl B3054492 1-(Chloromethyl)-4-(2-methylpropyl)benzene CAS No. 60736-79-0

1-(Chloromethyl)-4-(2-methylpropyl)benzene

Cat. No.: B3054492
CAS No.: 60736-79-0
M. Wt: 182.69 g/mol
InChI Key: RVQOLTBRWHPYTM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a chloromethyl group and a 2-methylpropyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-(2-methylpropyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring is activated by the catalyst to react with the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.

Major Products

    Substitution: 1-(Hydroxymethyl)-4-(2-methylpropyl)benzene.

    Oxidation: 1-(Carboxymethyl)-4-(2-methylpropyl)benzene or 1-(Formyl)-4-(2-methylpropyl)benzene.

    Reduction: 1-Methyl-4-(2-methylpropyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the production of polymers and other advanced materials.

    Chemical Industry: The compound is used as a precursor in the manufacture of various chemicals and solvents.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2-methylpropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a 2-methylpropyl group.

    1-(Chloromethyl)-4-(ethyl)benzene: Contains an ethyl group instead of a 2-methylpropyl group.

    1-(Chloromethyl)-4-(propyl)benzene: Features a propyl group instead of a 2-methylpropyl group.

Uniqueness

1-(Chloromethyl)-4-(2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its applications in various fields.

Properties

IUPAC Name

1-(chloromethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQOLTBRWHPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976212
Record name 1-(Chloromethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60736-79-0
Record name Benzene, 1-(chloromethyl)-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(2-methylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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